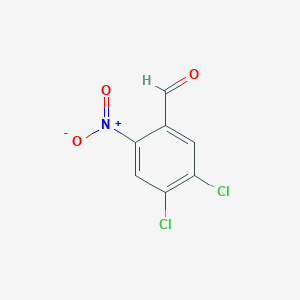

4,5-Dichloro-2-nitrobenzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO3/c8-5-1-4(3-11)7(10(12)13)2-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDZBIAFPVQJADQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50372764 | |

| Record name | 4,5-dichloro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56990-04-6 | |

| Record name | 4,5-Dichloro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56990-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dichloro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50372764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 4,5-Dichloro-2-nitrobenzaldehyde

An In-depth Technical Guide to the Synthesis of 4,5-Dichloro-2-nitrobenzaldehyde

This compound (CAS No: 56990-04-6) is a highly functionalized aromatic aldehyde that serves as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern—featuring an aldehyde group ortho to a nitro group and flanked by two chlorine atoms—makes it a valuable precursor in the development of pharmaceuticals, agrochemicals, and specialty dyes. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aldehyde and the aromatic ring, presenting both challenges and opportunities for synthetic chemists.

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the primary synthesis pathway for this compound, evaluates alternative routes, and offers field-proven insights into the causality behind the experimental choices.

Primary Synthesis Pathway: Controlled Oxidation of 4,5-Dichloro-2-nitrotoluene

The most established and industrially viable route to this compound is the selective oxidation of the corresponding methyl group on 4,5-dichloro-2-nitrotoluene. The core challenge of this transformation is to achieve partial oxidation to the aldehyde without over-oxidation to the non-reactive carboxylic acid.

Causality and Strategic Approach

Direct oxidation of a methyl group to an aldehyde can be aggressive and difficult to control. A proven strategy to circumvent this issue involves a two-step process:

-

Formation of a Stable Intermediate: The methyl group is first converted into a gem-diacetate (4,5-dichloro-2-nitrobenzylidene diacetate). This intermediate is stable under the oxidizing conditions and effectively "protects" the aldehyde oxidation state.

-

Hydrolysis: The diacetate is then selectively hydrolyzed under acidic conditions to yield the final aldehyde product.

This approach is widely documented for the synthesis of various nitrobenzaldehydes and offers high yields and purity.[2][3][4] The use of chromium trioxide (CrO₃) in a mixture of acetic anhydride and sulfuric acid is the classic and most reliable method for this transformation.[5][6]

Experimental Protocol

Part A: Synthesis of 4,5-Dichloro-2-nitrobenzylidene Diacetate

This procedure details the initial oxidation of the toluene precursor to its gem-diacetate intermediate.

Materials:

-

4,5-Dichloro-2-nitrotoluene

-

Glacial Acetic Acid

-

Acetic Anhydride

-

Concentrated Sulfuric Acid

-

Chromium Trioxide (CrO₃)

-

Ice

Equipment:

-

Three-necked round-bottom flask (appropriately sized for the scale)

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel or powder funnel

-

Ice-salt bath

Procedure:

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and thermometer, combine 4,5-dichloro-2-nitrotoluene, glacial acetic acid, and acetic anhydride.[3]

-

Cooling: Cool the mixture to 5°C using an ice-salt bath.

-

Acid Addition: While stirring vigorously, slowly add concentrated sulfuric acid, ensuring the temperature does not exceed 10°C.[5]

-

Oxidant Addition: Once the mixture is re-cooled to 5°C, add chromium trioxide in small portions over an extended period (typically 1-2 hours). The key to success is meticulous temperature control; a runaway exothermic reaction will lead to over-oxidation and by-product formation. The temperature must be maintained below 10°C throughout the addition.[3][6]

-

Reaction Time: After the addition is complete, continue stirring the mixture at the controlled temperature for several hours until the reaction is complete (monitored by TLC).

-

Quenching and Isolation: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This hydrolyzes the excess acetic anhydride and precipitates the crude diacetate intermediate.

-

Purification: Collect the solid product by suction filtration and wash thoroughly with cold water to remove residual acids. A subsequent wash with a cold, dilute sodium carbonate solution can be used to neutralize any remaining acid before a final water wash.[5] The crude product can be dried for the next step.

Part B: Hydrolysis to this compound

This protocol describes the conversion of the diacetate intermediate to the final aldehyde product.

Materials:

-

Crude 4,5-dichloro-2-nitrobenzylidene diacetate

-

Ethanol

-

Water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Stirring apparatus

Procedure:

-

Setup: Combine the crude diacetate, ethanol, water, and concentrated sulfuric acid in a round-bottom flask.[3][5]

-

Reflux: Heat the mixture to reflux with stirring. The hydrolysis is typically complete within 30-60 minutes.

-

Crystallization: Allow the reaction mixture to cool to room temperature, then chill in an ice bath to induce crystallization of the this compound.

-

Isolation and Purification: Collect the crystalline product by suction filtration. Wash the crystals with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to achieve high purity. Dry the final product in a vacuum desiccator.[7]

Visualization of the Primary Synthesis Workflow

References

- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of 4,5-Dichloro-2-nitrobenzaldehyde

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-nitrobenzaldehyde

Introduction

This compound is a substituted aromatic aldehyde that serves as a pivotal building block in synthetic organic chemistry. Its trifunctional nature—possessing an electrophilic aldehyde group, an electron-withdrawing nitro group, and a dichlorinated phenyl ring—renders it a versatile intermediate for creating complex molecular architectures. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the core physicochemical properties of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its chemical behavior, provide actionable experimental protocols, and contextualize its utility in modern chemical synthesis.

Chemical Identity and Molecular Structure

Understanding the fundamental identity of a compound is the first step in harnessing its synthetic potential. This compound is unambiguously identified by a set of standardized nomenclature and structural descriptors.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 56990-04-6[1][2][3] |

| Molecular Formula | C₇H₃Cl₂NO₃[1] |

| Molecular Weight | 220.01 g/mol [1] |

| Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)--INVALID-LINK--[O-])C=O[1] |

| InChI Key | UDZBIAFPVQJADQ-UHFFFAOYSA-N[1] |

The spatial arrangement of the functional groups is critical to the molecule's reactivity. The ortho-nitro group strongly influences the aldehyde's electrophilicity, while the chlorine atoms at the 4 and 5 positions affect the aromatic ring's electronic density and susceptibility to further substitution.

Caption: 2D Chemical Structure of this compound

Core Physicochemical Properties

The physical state and solubility of a compound dictate its handling, storage, and application in various reaction media. This compound is a solid at room temperature, and its solubility is characteristic of many substituted aromatic compounds.

| Property | Value / Description | Rationale and Scientific Insight |

| Appearance | Pale yellow crystalline powder | The pale yellow color is characteristic of many nitroaromatic compounds, arising from the n→π* electronic transition of the nitro group, which absorbs light at the blue end of the visible spectrum.[4][5] |

| Melting Point | 97-101 °C | The relatively high melting point is due to the planar structure, which allows for efficient crystal packing, and intermolecular dipole-dipole interactions from the polar nitro and aldehyde groups. |

| Boiling Point | Not available (likely decomposes) | High molecular weight and strong intermolecular forces suggest a high boiling point. However, nitroaromatic compounds can be thermally unstable and may decompose before boiling at atmospheric pressure. |

| Solubility | Insoluble in water. Soluble in common organic solvents like ethanol, acetone, and chloroform.[4] | The molecule is predominantly non-polar due to the large aromatic ring, making it immiscible with water.[4] However, it readily dissolves in organic solvents that can engage in dipole-dipole interactions and London dispersion forces.[4] |

Spectroscopic Elucidation

Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a synthetic chemist, interpreting NMR, IR, and UV-Vis spectra is essential for structure verification and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity in a molecule.

-

¹H NMR (Proton NMR): The proton spectrum reveals the chemical environment of the hydrogen atoms. For this compound, we expect three distinct signals in the aromatic region and one for the aldehyde proton.

-

Aldehyde Proton (CHO): Expected far downfield (~10.0-10.5 ppm). Its proximity to the electron-withdrawing nitro group and the anisotropic effect of the benzene ring deshields it significantly.

-

Aromatic Protons (Ar-H): Two singlets or narrow doublets are expected between 7.5 and 8.5 ppm. The proton at C6 will be shifted downfield due to the ortho-nitro group's influence, while the proton at C3 will be similarly affected. Their distinct electronic environments prevent them from being equivalent.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum identifies all unique carbon atoms.

-

Aldehylic Carbon (C=O): The most downfield signal, typically >185 ppm.

-

Aromatic Carbons: Six distinct signals are expected in the 120-150 ppm range. The carbons directly attached to the electron-withdrawing groups (C1, C2, C4, C5) will be shifted further downfield compared to the others.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Causality |

| Aldehyde (C=O) | Stretch | ~1700-1715 | The strong double bond results in a high-frequency vibration. Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic aldehyde. |

| Nitro (NO₂) | Asymmetric Stretch | ~1520-1560 | The N=O bonds stretch out of phase. This is a very strong and characteristic absorption for nitroaromatics. |

| Nitro (NO₂) | Symmetric Stretch | ~1340-1360 | The N=O bonds stretch in phase. This band is also strong and confirms the presence of the nitro group. |

| Aromatic (C=C) | Stretch | ~1600, ~1475 | These absorptions are characteristic of the benzene ring itself. |

| C-Cl | Stretch | ~700-800 | The vibration of the carbon-chlorine bond is found in the fingerprint region. |

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Nitrobenzaldehydes typically exhibit multiple absorption bands.[6]

-

π→π* transitions: Strong absorptions are expected around 250-300 nm, corresponding to electronic excitations within the aromatic system, heavily influenced by the nitro and aldehyde groups.[6]

-

n→π* transitions: Weaker, longer-wavelength absorptions (around 350 nm) are also anticipated, arising from the excitation of a non-bonding electron from the oxygen of the nitro or aldehyde group into an anti-bonding π* orbital.[6]

Experimental Protocols

Scientific integrity demands reproducible and well-documented methodologies. The following protocols provide a framework for the analysis and synthesis of this compound.

Protocol 1: Melting Point Determination

Objective: To determine the melting point range of a purified sample, which serves as an indicator of purity.

Methodology:

-

Sample Preparation: Ensure the crystalline sample is completely dry and finely powdered.

-

Capillary Loading: Load a small amount of the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point (approx. 97 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute.

-

Recording: Record the temperature at which the first liquid drop appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. A pure compound will have a sharp melting range of <2 °C.

Protocol 2: Workflow for Spectroscopic Analysis

Objective: To prepare a sample and acquire NMR and IR spectra for structural confirmation.

Caption: General workflow for spectroscopic sample preparation and analysis.

Protocol 3: Representative Synthesis via Oxidation

Objective: To synthesize this compound from its corresponding toluene precursor. This protocol is adapted from general oxidation methods for substituted toluenes.

Methodology:

-

Reaction Setup: In a three-necked round-bottom flask fitted with a mechanical stirrer, condenser, and dropping funnel, charge 4,5-dichloro-2-nitrotoluene (1 equiv.) and acetic anhydride (10 equiv.).

-

Catalyst Addition: Add concentrated sulfuric acid (0.1 equiv.) dropwise while stirring.

-

Oxidant Addition: Slowly add chromium trioxide (3 equiv.) portion-wise, maintaining the internal temperature below 10 °C using an ice-salt bath. The addition is highly exothermic and must be controlled.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to afford pure this compound.

Reactivity, Applications, and Safety

Reactivity and Applications

The chemical personality of this compound is defined by its functional groups. The aldehyde is a primary site for nucleophilic addition and condensation reactions (e.g., Knoevenagel, Wittig).[7] The nitro group can be readily reduced to an amine, opening pathways to a vast array of heterocyclic compounds like benzimidazoles, which are common scaffolds in pharmaceuticals.[8] The dichlorinated ring can participate in nucleophilic aromatic substitution (SₙAr) reactions under specific conditions. This multi-faceted reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[5][9][10] Derivatives have been investigated for applications ranging from anticancer agents to corrosion inhibitors.[7][11]

Safety and Handling

As with any laboratory chemical, proper handling is paramount.

-

Hazards: May cause skin and serious eye irritation. May cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.[14]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Keep the container tightly closed.[12][15]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[14]

Conclusion

This compound is a synthetically valuable compound characterized by a unique combination of reactive functional groups. Its properties, from its yellow crystalline appearance and distinct melting point to its characteristic spectroscopic signatures, provide a clear and verifiable identity for researchers. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for its safe and effective use in pioneering new frontiers in drug discovery and materials science.

References

- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 56990-04-6 [chemicalbook.com]

- 3. This compound | 56990-04-6 [amp.chemicalbook.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. nbinno.com [nbinno.com]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

- 13. chemicalbook.com [chemicalbook.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-Depth Technical Guide to 4,5-Dichloro-2-nitrobenzaldehyde (CAS: 56990-04-6)

A Senior Application Scientist's Perspective on a Versatile Synthetic Intermediate

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,5-dichloro-2-nitrobenzaldehyde, a pivotal chemical intermediate with significant applications in organic synthesis, particularly in the realms of pharmaceutical and agrochemical development. This document delves into the compound's physicochemical properties, spectroscopic profile, and key reactivity patterns. Detailed, field-proven synthetic protocols and reaction mechanisms are presented to equip researchers with the practical knowledge required for its effective utilization. The guide emphasizes the strategic importance of the unique substitution pattern on the benzene ring, which imparts distinct reactivity to the aldehyde, nitro, and chloro functionalities, making it a valuable building block for complex molecular architectures.

Introduction: The Strategic Importance of a Polysubstituted Aromatic Aldehyde

This compound is a polysubstituted aromatic aldehyde characterized by the presence of an aldehyde group, a nitro group, and two chlorine atoms on the benzene ring. This specific arrangement of functional groups creates a molecule with a unique electronic landscape and diverse reactive sites, rendering it an invaluable precursor in multi-step organic syntheses. The electron-withdrawing nature of the nitro group and the chlorine atoms significantly influences the reactivity of the aromatic ring and the aldehyde functionality. This guide will explore the synthesis, characterization, and synthetic applications of this versatile compound, providing insights into its role in the development of novel chemical entities.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is fundamental for its identification, purity assessment, and the monitoring of reactions in which it is a reactant or product.

Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 56990-04-6 | |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 42-44 °C | |

| Boiling Point | 153 °C at 31 hPa | |

| Storage Temperature | 2-8°C, stored under nitrogen |

Spectroscopic Analysis

While publicly available, fully assigned spectra for this compound are limited, a detailed analysis can be extrapolated from the known effects of its constituent functional groups on spectroscopic measurements.

The NMR spectra of this compound are predicted to exhibit characteristic signals for the aldehyde proton and the two aromatic protons.

-

¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group. The two aromatic protons will likely appear as singlets or narrowly split doublets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and chloro substituents.

-

¹³C NMR: The carbonyl carbon of the aldehyde will produce a characteristic signal in the downfield region, typically around δ 190 ppm. The aromatic carbons will show distinct signals, with the carbons attached to the electron-withdrawing groups (chlorine and nitro) being significantly deshielded.

A generalized protocol for acquiring NMR spectra is provided below.[2]

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H and 100 MHz for ¹³C).

-

Referencing: Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) or reference the spectra to the residual solvent peak.

-

Data Processing: Process the acquired free induction decay (FID) to obtain the frequency-domain spectrum. Perform phasing, baseline correction, and integration to obtain accurate chemical shifts and proton ratios.

The FTIR spectrum will be dominated by the characteristic vibrational frequencies of the aldehyde and nitro groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1690-1715 cm⁻¹ corresponding to the carbonyl stretch of the aromatic aldehyde.

-

NO₂ Stretches: Two strong absorption bands are anticipated for the nitro group: one for the asymmetric stretch (around 1520-1560 cm⁻¹) and another for the symmetric stretch (around 1340-1370 cm⁻¹).

-

C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aldehyde C-H stretch will be visible as two weak bands around 2720 and 2820 cm⁻¹.

-

C-Cl Stretches: Absorptions corresponding to the C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

A generalized protocol for acquiring an FTIR spectrum is provided below.[3]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of solid this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Background Spectrum: Record a background spectrum of the empty sample holder or the clean ATR crystal.

-

Sample Spectrum: Record the spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a prominent molecular ion peak is expected at an m/z corresponding to the molecular weight of this compound (220.01 g/mol ), taking into account the isotopic distribution of chlorine (³⁵Cl and ³⁷Cl). This will result in a characteristic pattern of peaks for the molecular ion and its fragments.

-

Fragmentation Pattern: Common fragmentation pathways for aromatic nitroaldehydes include the loss of the aldehyde group (-CHO), the nitro group (-NO₂), and successive losses of carbon monoxide (CO) and chlorine atoms.

A generalized protocol for acquiring a mass spectrum is provided below.[4]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Chromatographic Separation: The compound is vaporized and separated from other components on a capillary column (e.g., a non-polar or moderately polar column).

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Synthesis of this compound

One logical precursor is 3,4-dichlorotoluene. The synthesis would proceed via nitration followed by oxidation of the methyl group.

Proposed Synthetic Pathway

References

An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-nitrobenzaldehyde in Organic Solvents

Introduction

4,5-Dichloro-2-nitrobenzaldehyde is a substituted aromatic aldehyde of significant interest in synthetic organic chemistry, serving as a versatile building block for the synthesis of a wide array of heterocyclic compounds, dyes, and pharmaceutical intermediates. The strategic placement of two chloro substituents and a nitro group on the benzaldehyde scaffold imparts unique reactivity and physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound, offering insights for researchers, scientists, and drug development professionals. In the absence of extensive published quantitative solubility data for this specific molecule, this document emphasizes the foundational principles of solubility, predictive approaches, and detailed experimental methodologies for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂NO₃ | --INVALID-LINK-- |

| Molecular Weight | 220.01 g/mol | --INVALID-LINK-- |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Melting Point | Not readily available | - |

| Boiling Point | Not readily available | - |

Theoretical Framework for Solubility Prediction

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[1] The structural features of this compound provide key insights into its expected solubility.

-

Polarity: The molecule possesses several polar functional groups: a nitro group (-NO₂), a carbonyl group (-CHO), and two chloro substituents (-Cl). The nitro and carbonyl groups are strong electron-withdrawing groups, creating a significant dipole moment.[2] The chlorine atoms also contribute to the molecule's polarity through their electronegativity. This inherent polarity suggests that this compound will be more soluble in polar solvents than in nonpolar solvents.[3]

-

Hydrogen Bonding: The aldehyde group's oxygen atom can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols) are therefore expected to exhibit enhanced solubility for this compound compared to aprotic solvents of similar polarity.

-

Influence of Substituents:

-

Nitro Group: The nitro group is a highly polar functional group that can participate in dipole-dipole interactions.[2] Its presence generally increases solubility in polar solvents.

-

Chloro Groups: The chloro substituents are electronegative and increase the overall polarity of the molecule. However, they also increase the molecular weight and volume, which can sometimes counteract the polarity effect and slightly decrease solubility compared to non-halogenated analogs.[3]

-

Based on these principles, a qualitative prediction of solubility in various classes of organic solvents can be made.

Expected Solubility Trend:

Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO) > Polar Protic Solvents (e.g., Ethanol, Methanol) > Moderately Polar Solvents (e.g., Dichloromethane, Ethyl Acetate) > Nonpolar Solvents (e.g., Hexane, Toluene)

Experimental Determination of Solubility

Given the lack of readily available quantitative data, experimental determination is crucial. The isothermal shake-flask method is a reliable and widely used technique to determine the equilibrium solubility of a compound.[4][5]

Detailed Step-by-Step Protocol: Isothermal Shake-Flask Method

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. A visible excess of solid should remain to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C) and agitate for a sufficient duration (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation upon cooling.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any suspended microparticles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of the solute in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Practical Implications for Researchers

A comprehensive understanding of the solubility of this compound is critical for its successful application in various laboratory and industrial processes.

-

Reaction Solvent Selection: The choice of solvent is crucial for achieving optimal reaction rates and yields. A solvent in which the reactants are sufficiently soluble is necessary to ensure a homogeneous reaction mixture.[6] For reactions involving this compound, polar aprotic solvents like DMF or DMSO are likely good starting points.

-

Crystallization and Purification: Recrystallization is a common technique for purifying solid organic compounds. The ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7] A systematic screening of solvents based on the predicted solubility trends can help identify a suitable solvent or solvent system for the purification of this compound.

-

Drug Development and Formulation: In the context of drug development, solubility is a key determinant of a compound's bioavailability.[8] If this compound is a precursor to a potential active pharmaceutical ingredient (API), understanding its solubility in various pharmaceutically acceptable solvents is essential for formulation studies.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively documented in the public domain, a strong predictive understanding can be derived from its molecular structure and the fundamental principles of solubility. The presence of multiple polar functional groups suggests a preference for polar solvents. For researchers and drug development professionals, the ability to experimentally determine solubility using standardized protocols, such as the isothermal shake-flask method, is an indispensable skill. The insights and methodologies presented in this guide are intended to empower scientists to effectively handle and utilize this compound in their synthetic and developmental endeavors, ultimately facilitating the advancement of chemical and pharmaceutical research.

References

An In-depth Technical Guide to Electrophilic Substitution in 4,5-Dichloro-2-nitrobenzaldehyde

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4,5-Dichloro-2-nitrobenzaldehyde is a polysubstituted aromatic compound whose reactivity in electrophilic aromatic substitution (EAS) is governed by a complex interplay of competing electronic and steric effects. This guide provides a detailed analysis of the molecule's reactivity, predicts the regioselectivity of substitution, and outlines the practical considerations for conducting such reactions. We will delve into the mechanistic underpinnings of why certain canonical EAS reactions are viable while others, notably Friedel-Crafts reactions, are synthetically inaccessible. This document serves as a predictive and practical resource for chemists working with highly deactivated aromatic systems.

Introduction: The Electronic Landscape of this compound

This compound (C₇H₃Cl₂NO₃) is a crystalline solid that serves as a building block in various synthetic applications.[1][2] Its utility is defined by the three substituents on the benzene ring: an aldehyde (-CHO), a nitro group (-NO₂), and two chlorine atoms (-Cl). Understanding the electronic influence of these groups is paramount to predicting the molecule's behavior in electrophilic aromatic substitution, a foundational class of reactions for modifying aromatic rings.[3][4]

The core challenge and the focus of this guide lie in the cumulative effect of these substituents. All three groups withdraw electron density from the aromatic π-system, rendering the ring significantly less nucleophilic than benzene and thus highly "deactivated" towards electrophilic attack.[5][6]

Core Principles: A Consensus of Directing Effects

The regiochemical outcome of an EAS reaction is not random; it is dictated by the existing substituents. Each group "directs" the incoming electrophile to a specific position.[7][8] Let's analyze the individual and combined effects for this compound.

-

Aldehyde Group (-CHO at C1): This group is strongly deactivating through both inductive withdrawal (-I effect) and resonance withdrawal (-R effect). It is a powerful meta-director , steering incoming electrophiles to the C3 and C5 positions.[8][9]

-

Nitro Group (-NO₂ at C2): As one of the most powerful electron-withdrawing groups in organic chemistry, the nitro group is strongly deactivating (-I, -R effects) and is also a strong meta-director .[6][8] It directs incoming electrophiles to the C4 and C6 positions.

-

Chlorine Atoms (-Cl at C4 and C5): Halogens present a unique case. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs of electrons that can be donated into the ring via resonance (+R effect). This resonance effect, which increases electron density at the ortho and para positions, makes halogens ortho, para-directors despite their overall deactivating nature.[7][10]

-

The C4-Cl directs to C3 (ortho), C5 (ortho), and C1 (para, occupied).

-

The C5-Cl directs to C4 (ortho, occupied) and C6 (ortho).

-

Predicting the Site of Substitution:

The aromatic ring has only two unsubstituted positions: C3 and C6. The cumulative deactivation from three electron-withdrawing groups makes any electrophilic substitution reaction inherently difficult, requiring forcing conditions.

-

Attack at C3: This position is meta to the aldehyde (favorable), but ortho to the C2-nitro group (highly unfavorable) and ortho to the C4-chloro group (favorable).

-

Attack at C6: This position is meta to the C2-nitro group (favorable) and ortho to the C5-chloro group (favorable). It is para to the aldehyde group, which is an unfavorable position for a meta-director.

Caption: Analysis of directing effects on available positions.

Feasible Electrophilic Substitution Reactions

Given the severe deactivation of the ring, only reactions with highly reactive electrophiles are practical.

Halogenation

Further halogenation, such as bromination, is plausible but requires a strong Lewis acid catalyst to generate a sufficiently powerful electrophile. The catalyst polarizes the Br-Br bond, creating a potent "Br+" source that can be attacked by the electron-poor ring.

Experimental Protocol: Bromination at the C6 Position

-

Apparatus Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr byproduct). Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Reagent Charging: To the flask, add this compound (1.0 eq.) and an inert solvent such as dichloromethane (CH₂Cl₂). Cool the mixture to 0 °C in an ice bath.

-

Catalyst Addition: Carefully add anhydrous iron(III) bromide (FeBr₃, 1.1 eq.) to the stirred suspension.

-

Electrophile Addition: Add a solution of bromine (Br₂, 1.05 eq.) in dichloromethane dropwise from the addition funnel over 30 minutes. Maintain the temperature at 0-5 °C.

-

Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Quench the reaction by carefully pouring it into a beaker of ice water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with a saturated sodium thiosulfate solution (to remove excess bromine), water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude solid by recrystallization or column chromatography to isolate the target 6-bromo-4,5-dichloro-2-nitrobenzaldehyde.

Causality Behind the Protocol:

-

Anhydrous Conditions: FeBr₃ is extremely sensitive to water. Its presence would hydrolyze the catalyst, halting the reaction.

-

Lewis Acid Catalyst: The heavily deactivated ring cannot polarize the Br-Br bond on its own. FeBr₃ is essential for generating the electrophile.[11][12]

-

Low Temperature: Helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Aqueous Workup & Wash: Quenches the catalyst and removes inorganic byproducts. The thiosulfate wash is critical for removing unreacted bromine, which would otherwise contaminate the product.

Caption: Experimental workflow for the bromination of this compound.

Nitration

Introducing a second nitro group onto this already nitro-containing, highly deactivated ring is exceptionally challenging. It would require the most aggressive nitrating conditions known, such as fuming nitric acid in fuming sulfuric acid (oleum) at elevated temperatures. Yields are expected to be low, with a significant risk of decomposition and oxidation of the aldehyde group.

The Impracticality of Friedel-Crafts Reactions

A critical insight for any researcher working with this substrate is the complete failure of Friedel-Crafts alkylation and acylation reactions.[13][14][15]

Mechanistic Failure:

-

Catalyst Complexation: Friedel-Crafts reactions require a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[14] In this compound, the lone pairs on the oxygen atoms of both the nitro and aldehyde groups act as Lewis bases. The AlCl₃ will preferentially and irreversibly complex with these oxygen atoms.

-

Enhanced Deactivation: This complexation places a formal positive charge on the oxygen atoms, dramatically increasing the electron-withdrawing power of the -CHO and -NO₂ groups. This further deactivates the aromatic ring to a point where it is no longer nucleophilic enough to attack the acylium or alkyl carbocation electrophile.

-

Stoichiometric Requirement: Even in standard acylations, the ketone product complexes with AlCl₃, requiring more than a stoichiometric amount of the catalyst.[15] With two complexing sites on our substrate, the catalyst is effectively sequestered before it can even activate the acyl/alkyl halide.

This inability to undergo Friedel-Crafts reactions is a classic limitation for aromatic rings substituted with strongly or moderately deactivating groups.[16]

Caption: Logical diagram illustrating the failure of Friedel-Crafts reactions.

Conclusion for the Practicing Scientist

The electrophilic substitution chemistry of this compound is a case study in the power of cumulative electronic deactivation. While theoretically possible, any substitution requires harsh reaction conditions and potent electrophiles. The regiochemical outcome is predicted to strongly favor substitution at the C6 position. Critically, researchers must recognize that Friedel-Crafts reactions are not a viable synthetic route for modifying this substrate due to irreversible catalyst complexation with the nitro and aldehyde functionalities. This guide provides the foundational principles and practical expectations necessary for designing successful synthetic strategies involving this and similarly deactivated aromatic compounds.

References

- 1. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 56990-04-6 [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 7. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. mt.com [mt.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 14. mt.com [mt.com]

- 15. lscollege.ac.in [lscollege.ac.in]

- 16. benchchem.com [benchchem.com]

reactivity of the aldehyde group in 4,5-Dichloro-2-nitrobenzaldehyde

An In-Depth Technical Guide to the Reactivity of the Aldehyde Group in 4,5-Dichloro-2-nitrobenzaldehyde

Abstract

This compound is a pivotal intermediate in modern organic synthesis, particularly valued in the development of pharmaceuticals, agrochemicals, and specialty dyes. Its synthetic utility is dominated by the reactivity of its aldehyde functional group, which is profoundly influenced by the electronic and steric environment created by the chloro and nitro substituents on the aromatic ring. This guide provides a comprehensive technical exploration of the aldehyde's reactivity, delving into the underlying electronic effects that govern its behavior. We present a detailed analysis of its participation in key chemical transformations, including nucleophilic additions, condensation reactions, oxidations, and reductions. Each section is supported by mechanistic insights, field-proven experimental protocols, and visual diagrams to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for leveraging this versatile building block.

The Electronic and Steric Landscape of this compound

The chemical personality of the aldehyde group in this compound is not defined in isolation. It is the result of a powerful interplay between three key substituents, which collectively render the carbonyl carbon exceptionally electrophilic.

-

The ortho-Nitro Group: The nitro group (-NO₂) is a potent electron-withdrawing group, operating through both the inductive (-I) and resonance (-R) effects.[1] Its placement at the ortho position to the aldehyde is critical. This proximity allows for maximal withdrawal of electron density from the carbonyl carbon, significantly increasing its partial positive charge. This heightened electrophilicity makes the aldehyde exceptionally susceptible to attack by nucleophiles.[1][2] However, the ortho positioning also introduces a degree of steric hindrance, which can influence the approach of bulky nucleophiles.[1]

-

The Dichloro Substituents: The chlorine atoms at the 4 and 5 positions further enhance the electrophilicity of the carbonyl. Through their strong inductive (-I) effect, they pull electron density from the benzene ring. This withdrawal is transmitted to the aldehyde group, compounding the effect of the ortho-nitro substituent.

The cumulative result of these features is an aldehyde that is "primed" for reaction. The severe electron deficiency at the carbonyl carbon is the dominant factor governing its reactivity, making it a more potent electrophile than benzaldehyde or even other nitrobenzaldehyde isomers.[3][4]

Caption: Electronic effects amplifying the aldehyde's electrophilicity.

Key Transformations of the Aldehyde Group

The enhanced electrophilicity of the aldehyde in this compound makes it an ideal substrate for a range of classical and modern organic reactions.

Nucleophilic Addition Reactions

Nucleophilic addition is the archetypal reaction of aldehydes. The mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate.[5] This intermediate is then typically protonated to yield an alcohol.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Condensation Reactions: Building Molecular Complexity

Condensation reactions are powerful tools for carbon-carbon bond formation. The high reactivity of this compound makes it an excellent electrophilic partner in these transformations.

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) in the presence of a weak base catalyst, like piperidine or pyridine.[6][7] The reaction proceeds via nucleophilic addition followed by dehydration to yield a stable α,β-unsaturated product.[7][8]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (2.20 g, 10 mmol) and malononitrile (0.66 g, 10 mmol).

-

Solvent and Catalyst: Add absolute ethanol (20 mL) to the flask, followed by piperidine (0.2 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux with continuous stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. The solid product will precipitate.

-

Isolation: Collect the precipitate by vacuum filtration, wash with cold ethanol (2 x 10 mL), and dry under vacuum.

-

Purification: The crude product can be recrystallized from ethanol or an ethanol/water mixture to yield the pure (E)-2-(4,5-dichloro-2-nitrobenzylidene)malononitrile.

The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes into alkenes with high reliability.[9][10] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The strong P=O bond formed in the triphenylphosphine oxide byproduct provides the thermodynamic driving force for the reaction.[10] Stabilized ylides, such as those bearing an electron-withdrawing group, typically yield (E)-alkenes as the major product.[11]

Experimental Protocol: Wittig Reaction with (Carbethoxymethylene)triphenylphosphorane

-

Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve (carbethoxymethylene)triphenylphosphorane (4.18 g, 12 mmol) in dry dichloromethane (DCM, 40 mL).

-

Addition of Aldehyde: To this stirring solution, add a solution of this compound (2.20 g, 10 mmol) in dry DCM (20 mL) dropwise over 15 minutes at room temperature.

-

Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Workup: Remove the solvent under reduced pressure. Add diethyl ether (50 mL) to the residue and stir to precipitate the triphenylphosphine oxide byproduct.

-

Isolation: Filter the mixture to remove the solid byproduct. Wash the solid with a small amount of cold diethyl ether.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude oil by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl (E)-3-(4,5-dichloro-2-nitrophenyl)acrylate.

References

- 1. benchchem.com [benchchem.com]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. doubtnut.com [doubtnut.com]

- 4. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 7. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. www1.udel.edu [www1.udel.edu]

- 11. Wittig Reaction [organic-chemistry.org]

A Technical Guide to the Applications of 4,5-Dichloro-2-nitrobenzaldehyde in Organic Chemistry

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 4,5-dichloro-2-nitrobenzaldehyde, a versatile aromatic aldehyde bearing both electron-withdrawing chloro and nitro functionalities. We will delve into its pivotal role as a precursor in the synthesis of a variety of heterocyclic scaffolds of significant interest in medicinal chemistry, including quinolines, benzimidazoles, and benzodiazepines. Furthermore, this guide will illuminate its application as a potential photolabile protecting group, a strategy of growing importance in fields requiring spatiotemporal control of chemical reactions. Detailed reaction mechanisms, step-by-step experimental protocols, and a critical analysis of the influence of its unique substitution pattern on reactivity will be presented. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage the synthetic potential of this valuable building block.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound is a crystalline solid with the molecular formula C₇H₃Cl₂NO₃.[1] Its chemical architecture, featuring an aldehyde group ortho to a nitro group and two chlorine atoms on the aromatic ring, bestows upon it a unique reactivity profile. The electron-withdrawing nature of the nitro and chloro groups activates the aromatic ring and influences the reactivity of the aldehyde, making it a valuable starting material for a range of organic transformations.[2] This guide will focus on two primary areas of its application: as a precursor for heterocyclic synthesis and as a component of photolabile protecting groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 56990-04-6 | [1][3] |

| Molecular Weight | 220.01 g/mol | [1][3] |

| Appearance | Pale yellow crystalline powder | |

| Melting Point | 98-102 °C | |

| Solubility | Soluble in common organic solvents |

Synthesis of Heterocyclic Compounds: A Gateway to Bioactive Scaffolds

The strategic placement of the nitro and aldehyde groups in this compound makes it an ideal precursor for the synthesis of various fused heterocyclic systems. The general strategy involves the reduction of the nitro group to an amine, which then participates in intramolecular cyclization reactions with the adjacent aldehyde or a derivative thereof.

Quinolines via Friedländer Annulation

The Friedländer synthesis is a powerful method for the construction of quinoline rings, which are core structures in numerous pharmaceuticals.[4][5][6] A significant modification of this reaction utilizes 2-nitrobenzaldehydes as starting materials, proceeding through a domino nitro reduction-condensation sequence.[5][7] This approach is particularly advantageous as it circumvents the need for often unstable 2-aminobenzaldehydes.

The reaction of this compound with an active methylene compound, such as a β-diketone or β-ketoester, in the presence of a reducing agent like iron powder in acetic acid, is expected to yield 6,7-dichloroquinoline derivatives.[5][7] The dichloro substitution pattern is of particular interest as halogenated quinolines often exhibit enhanced biological activity.

Diagram 1: Proposed Friedländer Synthesis of a 6,7-Dichloroquinoline Derivative

Caption: Domino nitro reduction-Friedländer synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in glacial acetic acid.

-

Addition of Reagents: Add ethyl acetoacetate (1.2 eq.) to the solution.

-

Reduction: Heat the mixture to 90-100 °C and add iron powder (4.0 eq.) portion-wise over 20 minutes.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Benzimidazoles: Building Blocks for Medicinal Chemistry

Benzimidazoles are another class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[8] The synthesis of 5,6-dichlorobenzimidazole derivatives can be achieved starting from this compound. This involves a two-step process: reduction of the nitro group to an amine, followed by condensation with an aldehyde and subsequent oxidative cyclization. A more direct approach would involve the initial conversion of the aldehyde functionality, followed by reduction and cyclization.

A reported synthesis of novel 5,6-dichlorobenzimidazole derivatives as BRAF inhibitors started from 4,5-dichloro-o-phenylenediamine.[7] This diamine can be conceptually derived from this compound by reduction of the nitro group and reductive amination of the aldehyde.

Diagram 2: Retrosynthetic Analysis for 5,6-Dichlorobenzimidazoles

Caption: Synthetic route to 5,6-dichlorobenzimidazoles.

-

Diamine Synthesis: Reduce the nitro group of this compound to an amine using a suitable reducing agent (e.g., SnCl₂/HCl or catalytic hydrogenation). The resulting 2-amino-4,5-dichlorobenzaldehyde can then be converted to 4,5-dichloro-o-phenylenediamine via methods such as reductive amination followed by hydrolysis of the resulting imine.

-

Condensation: A mixture of 4,5-dichloro-o-phenylenediamine (1.0 eq.) and a substituted aromatic aldehyde (1.0 eq.) is refluxed in a suitable solvent like ethanol or acetic acid in the presence of an oxidizing agent (e.g., sodium metabisulfite) or under aerobic conditions.[9]

-

Work-up and Purification: After completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration, washed with a cold solvent, and dried. Further purification can be achieved by recrystallization.

Benzodiazepines: A Core Structure in CNS-active Drugs

Benzodiazepines are a class of psychoactive drugs with anxiolytic, sedative, and anticonvulsant properties. The synthesis of benzodiazepine derivatives often involves the condensation of an o-phenylenediamine with a β-dicarbonyl compound or its equivalent. By analogy to the synthesis of other heterocyclic systems, this compound can serve as a starting material for 6,7-dichlorobenzodiazepine derivatives after appropriate functional group transformations.

Photolabile Protecting Groups: Spatiotemporal Control in Chemistry and Biology

Photolabile protecting groups (PPGs), also known as "caging" groups, are moieties that can be removed from a molecule upon irradiation with light of a specific wavelength.[10][11] This allows for the precise control of the release of active molecules in both time and space. The o-nitrobenzyl group is one of the most widely used PPGs.[7][10] The photocleavage mechanism proceeds via an intramolecular hydrogen abstraction by the excited nitro group from the benzylic position, leading to the formation of an aci-nitro intermediate, which then rearranges to release the protected molecule and form a 2-nitrosobenzaldehyde byproduct.[11]

The presence of the dichloro substituents on the aromatic ring of this compound is expected to influence the photochemical properties of the corresponding 4,5-dichloro-2-nitrobenzyl protecting group. These substituents can affect the absorption maximum and the quantum yield of the photocleavage reaction.

Diagram 3: General Mechanism of Photocleavage of a 2-Nitrobenzyl Protecting Group

Caption: Photocleavage of a 2-nitrobenzyl protecting group.

Table 2: Comparison of Photophysical Properties of Substituted 2-Nitrobenzyl Protecting Groups

| Substituent | λmax (nm) | Quantum Yield (Φ) | Reference |

| Unsubstituted | ~260-320 | Variable | [11] |

| 4,5-Dimethoxy | ~350 | Often improved | [12] |

| 4,5-Dichloro | Data not available | Expected to be influenced by electron-withdrawing nature |

Further experimental studies are required to determine the precise photophysical parameters for the 4,5-dichloro-2-nitrobenzyl protecting group.

Other Potential Applications

The reactivity of the aldehyde group in this compound allows for its participation in a variety of other classical organic reactions, including:

-

Wittig Reaction: For the formation of substituted styrenes.

-

Reductive Amination: To synthesize corresponding amines.

-

Condensation Reactions: With various nucleophiles to form Schiff bases, oximes, and hydrazones, which can be valuable intermediates for further synthetic transformations.[13]

Conclusion and Future Outlook

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its utility as a precursor for important heterocyclic scaffolds like quinolines and benzimidazoles, coupled with its potential application in the design of novel photolabile protecting groups, makes it a molecule of considerable interest to the scientific community. The electron-withdrawing chloro and nitro groups play a crucial role in modulating its reactivity and the properties of its derivatives.

Future research in this area should focus on the full characterization of the photophysical properties of the 4,5-dichloro-2-nitrobenzyl protecting group to establish its utility in photocaging applications. Furthermore, the exploration of its use in the synthesis of a broader range of biologically active molecules, including benzodiazepines and other complex heterocyclic systems, will undoubtedly lead to new discoveries in medicinal chemistry and drug development. The development of more efficient and environmentally benign synthetic protocols utilizing this compound will further enhance its value as a strategic synthetic intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. 6,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. Novel 5,6-dichlorobenzimidazole derivatives as dual BRAFWT and BRAFV600E inhibitors: design, synthesis, anti-cancer activity and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and properties of 5,6-dichlorobenzimidazole 2'----5'- and 3'----5'-nucleotide dimers and trimers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-kutuphane.teb.org.tr [e-kutuphane.teb.org.tr]

- 12. mdpi.com [mdpi.com]

- 13. ojs.wiserpub.com [ojs.wiserpub.com]

An In-Depth Technical Guide to 4,5-Dichloro-2-nitrobenzaldehyde: From Discovery to Application in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-2-nitrobenzaldehyde is a highly functionalized aromatic compound that has emerged as a significant building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique arrangement of electron-withdrawing nitro and chloro groups, combined with the reactive aldehyde functionality, makes it a versatile precursor for the synthesis of a diverse array of complex heterocyclic structures. This guide provides a comprehensive overview of the discovery, history, synthesis, and key applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

This compound is a solid at room temperature. A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 56990-04-6 | [1] |

| Molecular Formula | C₇H₃Cl₂NO₃ | [1] |

| Molecular Weight | 220.01 g/mol | [1] |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

Discovery and History

Synthesis of this compound

The synthesis of this compound can be approached through several strategic pathways, primarily involving the introduction of the nitro group onto a pre-existing dichlorinated benzaldehyde or the formylation of a dichloronitrobenzene derivative. A common and logical synthetic route involves the nitration of 3,4-dichlorobenzaldehyde.

Experimental Protocol: Nitration of 3,4-Dichlorobenzaldehyde

This protocol outlines a representative method for the synthesis of this compound.

Materials:

-

3,4-Dichlorobenzaldehyde

-

Fuming Nitric Acid

-

Concentrated Sulfuric Acid

-

Ice

-

Water

-

Sodium Bicarbonate solution (saturated)

-

Organic solvent (e.g., Dichloromethane or Ethyl Acetate)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

-

Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask in an ice bath to 0-5 °C. Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the low temperature.

-

Addition of Substrate: Dissolve 3,4-dichlorobenzaldehyde in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath.

-

Nitration Reaction: Slowly add the cold 3,4-dichlorobenzaldehyde solution to the nitrating mixture dropwise, ensuring the temperature of the reaction mixture does not exceed 10-15 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

Isolation of Product: The precipitated solid product is collected by vacuum filtration and washed with cold water until the washings are neutral to litmus paper.

-

Neutralization and Extraction: The crude product is then washed with a saturated sodium bicarbonate solution to remove any residual acid, followed by another wash with water. The product can be further purified by dissolving it in an organic solvent, washing with brine, and drying over an anhydrous salt.

-

Purification: The solvent is removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Causality Behind Experimental Choices:

-

The use of a nitrating mixture of concentrated nitric and sulfuric acids is a standard and effective method for the nitration of aromatic rings. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

-

Maintaining a low temperature throughout the reaction is crucial to control the exothermic nitration process and to minimize the formation of unwanted byproducts, such as dinitrated or oxidized products.

-

The work-up procedure involving pouring the reaction mixture onto ice serves to quench the reaction and precipitate the organic product, which is typically insoluble in the aqueous acidic medium.

-

Washing with sodium bicarbonate is essential to neutralize any remaining acids, which could otherwise catalyze degradation or side reactions during storage or subsequent steps.

Spectral Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the functional groups present. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700-1720 cm⁻¹, and strong asymmetric and symmetric stretches for the nitro group (NO₂) at around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (220.01 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing two chlorine atoms.

Applications in Drug Development

The strategic placement of reactive functional groups on the aromatic ring of this compound makes it a valuable intermediate in the synthesis of various heterocyclic scaffolds of medicinal importance. The aldehyde group serves as a handle for condensation and cyclization reactions, while the nitro group can be readily reduced to an amine, opening up further synthetic possibilities.

Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a heterocyclic core. While a direct synthesis of a marketed drug from this compound has not been prominently published, its structural motifs are relevant to the synthesis of scaffolds used in kinase inhibitor design. For example, substituted quinazolines and quinolines are common cores in kinase inhibitors, and nitrobenzaldehydes are well-established precursors for these ring systems. The dichloro substitution pattern can be exploited to modulate the physicochemical properties and biological activity of the final compounds.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Hazards: Based on data for related compounds, it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[2][3]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined reactivity allows for the efficient construction of complex molecular architectures, particularly heterocyclic systems that are prevalent in many biologically active compounds. While its full potential is still being explored, the strategic importance of this building block in the synthesis of novel therapeutic agents is clear. Further research into its applications is likely to uncover new and innovative uses in medicinal chemistry and beyond.

References

Methodological & Application

Application Notes & Protocols: Synthesis of Heterocyclic Compounds Using 4,5-Dichloro-2-nitrobenzaldehyde

Introduction: The Strategic Value of 4,5-Dichloro-2-nitrobenzaldehyde in Heterocyclic Chemistry

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of a vast number of pharmaceuticals and biologically active molecules.[1][2] The strategic selection of starting materials is paramount to the efficient construction of molecular diversity. This compound (CAS: 56990-04-6) emerges as a particularly valuable building block due to its trifunctional nature.[3][4]

The molecule possesses three distinct reactive centers:

-

An Aldehyde Group: A versatile handle for condensation, oxidation, and reduction reactions, enabling the formation of Schiff bases, chalcones, and the extension of carbon chains.[5][6]

-

A Nitro Group: Strategically positioned ortho to the aldehyde, this electron-withdrawing group can be readily reduced to a primary amine. This in-situ generation of an amine is the gateway to a host of intramolecular cyclization reactions for building fused heterocyclic systems.[7][8]

-

A Dichlorinated Aromatic Ring: The two chlorine atoms offer sites for nucleophilic aromatic substitution and provide electronic modulation and steric bulk to the final compound, which can be crucial for tuning pharmacological activity.

This guide provides researchers, scientists, and drug development professionals with detailed protocols and field-proven insights into leveraging this compound for the synthesis of three important classes of heterocyclic compounds: quinolines, benzodiazepines, and isatin-based derivatives.

Synthesis of Substituted Quinolines via Domino Nitro Reduction-Friedländer Annulation

Principle & Rationale:

The Friedländer annulation is a powerful and direct method for synthesizing quinolines.[2] The classical approach, however, requires 2-aminobenzaldehydes, which are often unstable or not commercially available. A significant advancement is the domino (or tandem) reaction that begins with the corresponding 2-nitrobenzaldehyde.[7][8] This one-pot strategy involves the in-situ reduction of the nitro group to an amine, immediately followed by condensation with an active methylene compound and subsequent cyclization. This circumvents the need to isolate the sensitive amino-aldehyde intermediate, improving overall efficiency and yield.[8] The use of iron powder in glacial acetic acid is a robust, inexpensive, and effective system for the initial nitro reduction.[7]

Reaction Mechanism:

The domino process unfolds in three key stages:

-

Nitro Reduction: Iron in acetic acid reduces the nitro group of this compound to form 2-amino-4,5-dichlorobenzaldehyde.

-

Knoevenagel Condensation: The newly formed amine remains in solution and the aldehyde moiety condenses with an active methylene compound (e.g., a β-ketoester or β-diketone).

-

Intramolecular Cyclization & Aromatization: The intermediate undergoes an intramolecular cyclization followed by dehydration to yield the stable, aromatic 6,7-dichloroquinoline ring system.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound | C7H3Cl2NO3 | CID 2749246 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ojs.wiserpub.com [ojs.wiserpub.com]

- 7. benchchem.com [benchchem.com]

- 8. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4,5-Dichloro-2-nitrobenzaldehyde in Medicinal Chemistry: Application Notes and Protocols

Introduction: The Architect's Choice in Drug Discovery